molecular formula C22H25N3O4 B3884279 N'-[(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide

N'-[(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide

Cat. No.: B3884279
M. Wt: 395.5 g/mol
InChI Key: PJUYWYQKMJTVHK-XQNSMLJCSA-N
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Description

N’-[(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a morpholine ring, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Preparation of the Hydrazide Intermediate: The hydrazide intermediate is prepared by reacting 4-formylbenzoic acid with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the benzodioxin derivative with the hydrazide intermediate in the presence of a suitable catalyst, such as acetic acid, to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N’-[(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring structure.

    Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Contains a similar benzodioxin core but with different functional groups.

Uniqueness

N’-[(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide is unique due to its combination of a benzodioxin ring, a morpholine ring, and a hydrazide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-16(19-6-7-20-21(14-19)29-13-12-28-20)23-24-22(26)18-4-2-17(3-5-18)15-25-8-10-27-11-9-25/h2-7,14H,8-13,15H2,1H3,(H,24,26)/b23-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUYWYQKMJTVHK-XQNSMLJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide

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